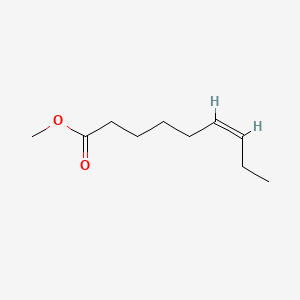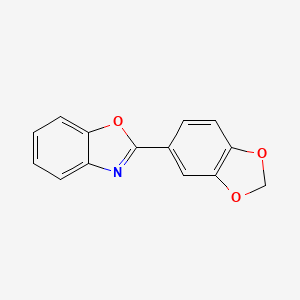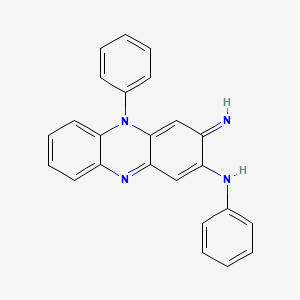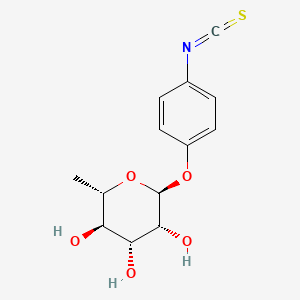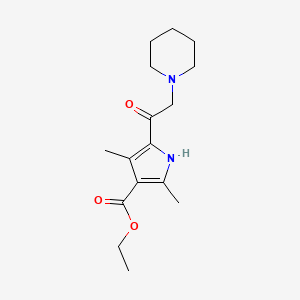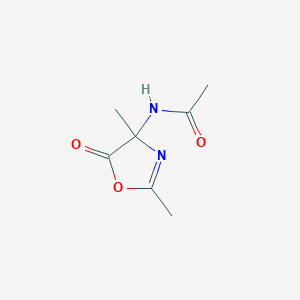
Acetamide,N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.1659 g/mol. This compound is known for its unique structure, which includes an oxazole ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetamide with suitable aldehydes or ketones in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds have a similar heterocyclic structure but contain sulfur instead of oxygen.
Imidazoles: These compounds have a nitrogen-containing five-membered ring and are known for their antifungal and anticancer activities.
Indoles: These compounds have a bicyclic structure with nitrogen and are widely studied for their pharmacological properties.
Uniqueness
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
N-(2,4-dimethyl-5-oxo-1,3-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O3/c1-4(10)8-7(3)6(11)12-5(2)9-7/h1-3H3,(H,8,10) |
InChI Key |
NBUCLPWIOGVBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)O1)(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


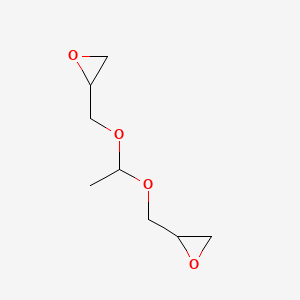

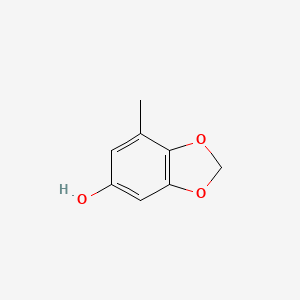

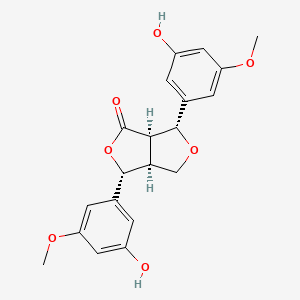

![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
